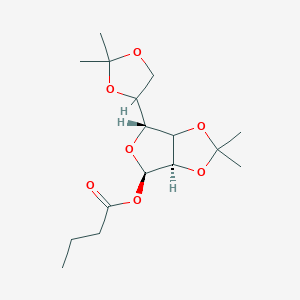

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside (OBDIMF) is a type of carbohydrate-based compound that is used for a variety of scientific research applications. OBDIMF has been studied for its potential to be used as a drug delivery system, as a tool for various biochemical and physiological studies, and as a source of energy. OBDIMF is a relatively new compound, and its structure and properties are still being explored.

科学的研究の応用

Biofuel Production and Applications

Butanol as a Renewable Biofuel

Research has highlighted the competitive advantages of butanol over conventional biofuels like ethanol, due to its superior fuel properties such as higher energy content and lower volatility. Butanol production through fermentative processes using Clostridia and metabolic engineering approaches has been extensively reviewed, emphasizing its potential to overcome drawbacks associated with ethanol and biodiesel (Chao Jin et al., 2011). This context is pertinent as it underscores the relevance of chemical derivatives and modifications, such as those in O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside, for enhancing biofuel production processes or properties.

Biomedical Research Applications

Natural Product Derivatives and Therapeutic Potential

The exploration of natural product derivatives like oleanolic acid and its analogs demonstrates significant interest in modifying natural compounds for enhanced biological activity. Research reviews have shown that such derivatives can exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, and hepatoprotective activities, suggesting a broad spectrum of potential medical applications (Taiwo Betty Ayeleso et al., 2017). These studies illustrate the scientific community's efforts in chemically modifying naturally occurring substances for improved efficacy and safety in medical applications.

Chemical Processing and Synthesis

Advancements in Chemical Kinetic Modeling for Biofuels

The development of chemical kinetic mechanisms for biofuels, including butanol, has been a significant area of research. Efforts have focused on creating mechanisms for surrogates that replicate the primary characteristics of biofuel combustion to aid in the design of more efficient and cleaner combustion systems. This research is crucial for understanding the combustion properties of biofuels and for optimizing their performance in various applications (J. Lai et al., 2011). The relevance of chemical modifications, akin to those in the compound of interest, could play a role in enhancing the properties of biofuels for better combustion efficiency and reduced environmental impact.

特性

IUPAC Name |

[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12?,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMKUQZPEKWDFA-ZDWBDGIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721480 |

Source

|

| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177562-07-1 |

Source

|

| Record name | [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。